Product packaging for 3-(Cyclopropylamino)-4-nitrobenzonitrile(Cat. No.:CAS No. 1356483-72-1)

3-(Cyclopropylamino)-4-nitrobenzonitrile

Cat. No.: B3099936
CAS No.: 1356483-72-1
M. Wt: 203.20 g/mol
InChI Key: PMYCICRBLYZXGJ-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-4-nitrobenzonitrile is a high-purity chemical compound offered as a key building block for professional research and development. This nitrile-functionalized compound features a cyclopropylamino group and a nitro group on a benzonitrile core, a structural motif present in various pharmacologically active molecules. Compounds with this scaffold are frequently explored in medicinal chemistry, particularly in the development of enzyme inhibitors. For instance, closely related chemical structures have been investigated as potential aldosterone synthase inhibitors (CYP11B2), which are relevant for researching cardiovascular diseases such as hypertension and heart failure . The molecular structure provides sites for further chemical modification, making it a versatile intermediate for synthesizing more complex molecules for pharmaceutical and chemical research. As a protein degrader building block, it can be utilized in the design and synthesis of novel compounds for biological evaluation . This product is intended for use in a controlled laboratory environment by qualified professionals. Researchers should consult the safety data sheet prior to use. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B3099936 3-(Cyclopropylamino)-4-nitrobenzonitrile CAS No. 1356483-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylamino)-4-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-6-7-1-4-10(13(14)15)9(5-7)12-8-2-3-8/h1,4-5,8,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYCICRBLYZXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277342
Record name 3-(Cyclopropylamino)-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356483-72-1
Record name 3-(Cyclopropylamino)-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356483-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylamino)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Cyclopropylamino 4 Nitrobenzonitrile

Direct Synthesis Strategies

Direct synthesis strategies for 3-(cyclopropylamino)-4-nitrobenzonitrile primarily revolve around the formation of the C-N bond between the cyclopropylamine (B47189) moiety and the 4-nitrobenzonitrile (B1214597) scaffold. These methods include classical nucleophilic aromatic substitution and modern catalytic cross-coupling reactions.

Alternative C-N Bond Formation Approaches

While SNAr is a robust method, alternative strategies for forming the C-N bond have been explored, particularly those utilizing transition metal catalysis.

Copper-catalyzed N-arylation, a type of Ullmann condensation, represents a viable alternative for the synthesis of this compound. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. Recent advancements have led to the development of catalytic systems that operate under milder conditions than traditional Ullmann reactions. googleapis.comorgsyn.org

A potential synthetic route would involve the reaction of a 3-halo-4-nitrobenzonitrile (e.g., 3-bromo-4-nitrobenzonitrile) with cyclopropylamine in the presence of a copper(I) salt, such as CuI, a suitable ligand, and a base. googleapis.comorgsyn.org The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the cross-coupling process.

The following interactive data table outlines a potential set of conditions for a copper-catalyzed N-arylation to synthesize the target compound.

ComponentExampleRole
Aryl Halide 3-Bromo-4-nitrobenzonitrile (B22018)Electrophilic coupling partner.
Amine CyclopropylamineNucleophilic coupling partner.
Catalyst Copper(I) Iodide (CuI)Facilitates the C-N bond formation.
Ligand 1,10-PhenanthrolineStabilizes the copper catalyst and enhances its reactivity.
Base Potassium Carbonate (K2CO3)Neutralizes the in-situ generated acid.
Solvent Dimethyl Sulfoxide (B87167) (DMSO)High-boiling polar aprotic solvent.
Temperature 100-140 °CTypically requires elevated temperatures.

Precursor Synthesis and Functionalization

The availability of suitable precursors, namely 3-halo-4-nitrobenzonitriles, is critical for the successful synthesis of this compound. These precursors are typically synthesized from commercially available starting materials through nitration and halogenation reactions.

The synthesis of 3-fluoro-4-nitrobenzonitrile (B1304139) can be achieved by the nitration of 3-fluorobenzonitrile. Similarly, 3-bromo-4-nitrobenzonitrile can be prepared by the nitration of 3-bromobenzonitrile. chemicalbook.com The regioselectivity of the nitration is directed by the existing substituents on the benzene (B151609) ring.

PrecursorStarting MaterialKey Reaction Step
3-Fluoro-4-nitrobenzonitrile3-FluorobenzonitrileNitration
3-Bromo-4-nitrobenzonitrile3-BromobenzonitrileNitration

Synthesis of Nitrobenzonitrile Scaffolds (e.g., 4-fluoro-3-nitrobenzonitrile)

Nitration and Cyano-Introduction Methodologies

The introduction of a nitro group onto the benzonitrile (B105546) ring is typically achieved through electrophilic aromatic substitution. A common method involves the nitration of p-chlorobenzonitrile. publish.csiro.au Traditional nitration processes often utilize a mixture of concentrated sulfuric acid and nitric acid at low temperatures. google.com However, this method can be energy-intensive and sensitive to temperature fluctuations. google.com Innovations in this area focus on milder and more selective nitrating agents and conditions. For instance, the use of medium-concentration sulfuric and nitric acids at moderate temperatures has been developed to overcome the high energy consumption and sensitivity of traditional methods. google.com Another approach involves the use of solid acid catalysts, such as modified ZSM-5 molecular sieves, which can replace sulfuric acid, leading to a more environmentally friendly process with reduced waste and potential for catalyst recycling. google.com

The cyano group can be introduced through various methods, including the Sandmeyer reaction of a corresponding aniline (B41778) or the dehydration of an amide. In the context of 4-fluoro-3-nitrobenzonitrile (B23716) synthesis, a common precursor is 4-fluorobenzonitrile (B33359). chemicalbook.com The cyano group's strong electron-withdrawing nature facilitates subsequent reactions. acs.org

A direct approach to synthesizing nitrobenzonitriles involves the nitration of a pre-existing benzonitrile. For example, 4-fluorobenzonitrile can be nitrated using a mixture of concentrated sulfuric acid and potassium nitrate (B79036) at 0°C to yield 4-fluoro-3-nitrobenzonitrile. chemicalbook.com

ReagentsConditionsProductYield
4-Fluorobenzonitrile, Potassium Nitrate, Sulfuric Acid0°C, 20 minutes4-Fluoro-3-nitrobenzonitrileNot specified
p-Chlorobenzonitrile, Nitrating agentNot specified4-Chloro-3-nitrobenzonitrile (B1361363)47%
Halogenation Strategies

Halogenation, particularly fluorination, is a key strategy in the synthesis of the nitrobenzonitrile scaffold. The fluorine atom in 4-fluoro-3-nitrobenzonitrile serves as an excellent leaving group for the subsequent nucleophilic aromatic substitution with cyclopropylamine.

One common strategy is the Halex reaction, where a chloro-substituted precursor is converted to the fluoro-analogue. For instance, 4-chloro-3-nitrobenzonitrile can be treated with anhydrous potassium fluoride (B91410) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) to produce 4-fluoro-3-nitrobenzonitrile in good yield. publish.csiro.au This reaction highlights the utility of halogen exchange in accessing desired fluorinated aromatics.

Enzymatic halogenation presents a green chemistry approach, though its application to complex synthetic targets like nitrobenzonitriles is still an area of active research. nih.gov These biocatalytic methods offer the potential for high selectivity under mild conditions. nih.gov

Synthesis and Stereochemical Control of Cyclopropylamine

Cyclopropylamine is a crucial nucleophile in the synthesis of this compound. Its unique three-membered ring structure imparts specific conformational constraints and reactivity. longdom.org The synthesis of cyclopropylamine and its substituted derivatives with high stereochemical control is a significant area of research.

Reductive Amination Routes

Reductive amination is a versatile method for synthesizing amines. In the context of cyclopropylamine, cyclopropanecarboxaldehyde (B31225) can undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. longdom.org This method provides a direct route to the desired amine from a readily available aldehyde precursor. While effective for producing racemic or achiral cyclopropylamines, achieving high diastereoselectivity in substituted cases can be challenging. researchgate.net

Cyclization and Amination Processes

Several methods involve the formation of the cyclopropane (B1198618) ring followed by the introduction of the amino group. One such approach is the amination of cyclopropanol (B106826) with ammonia or amine derivatives, often catalyzed to improve efficiency. longdom.org Another route starts from halogenated cyclopropanes, such as cyclopropyl (B3062369) chloride, which can react with ammonia or amines to yield cyclopropylamine. longdom.org

A notable method for synthesizing substituted cyclopropylamines involves the reaction of α-chloroaldehydes with a zinc homoenolate intermediate, which is then trapped by an amine and undergoes ring-closure. chemrxiv.org This process can be tuned to achieve high diastereoselectivity for the trans-isomer by controlling the reaction conditions, such as the addition of a polar aprotic co-solvent to prevent cis/trans-isomerization. chemrxiv.org

The Curtius rearrangement of cyclopropyl acyl azides, derived from cyclopropanecarboxylic acids, also provides a pathway to cyclopropylamines. chemrxiv.org

Starting MaterialKey ReagentsProduct
CyclopropanecarboxaldehydeAmmonia, Reducing Agent (e.g., NaBH4)Cyclopropylamine
CyclopropanolAmmonia/Amine, CatalystCyclopropylamine
Cyclopropyl HalideAmmonia/AmineCyclopropylamine
α-ChloroaldehydeZinc, Aminetrans-2-Substituted-cyclopropylamine
Diastereoselective Synthesis of Substituted Cyclopropylamines

Achieving high diastereoselectivity in the synthesis of substituted cyclopropylamines is crucial for their application in pharmaceuticals and agrochemicals. Metal-catalyzed cyclopropanations using carbenoids are a powerful tool for this purpose. chemrxiv.org These reactions often exhibit high levels of stereocontrol, allowing for the selective formation of either cis or trans isomers depending on the catalyst and reaction conditions.

Recent advancements have focused on the diastereoselective synthesis of complex cyclopropane structures. For example, a method for the rapid construction of cyclopropyl diboronates from gem-bis(boronates) proceeds with high efficiency and allows for subsequent derivatization to access highly diastereoselective polysubstituted cyclopropanes. nih.gov Furthermore, biocatalytic approaches using engineered enzymes, such as myoglobin-based catalysts, have demonstrated excellent diastereo- and enantioselectivity in the cyclopropanation of olefins. rochester.edu These chemoenzymatic strategies offer a powerful means to generate structurally diverse and optically active cyclopropane-containing scaffolds. rochester.edu

Emerging Green Chemistry Approaches in Benzonitrile and Cyclopropylamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of key chemical intermediates to reduce environmental impact and improve process efficiency. For a compound like this compound, green approaches focus on the synthesis of its core components: the benzonitrile unit and the cyclopropylamine moiety. These strategies aim to minimize waste, avoid hazardous reagents, reduce energy consumption, and utilize renewable resources.

Green Synthesis of Benzonitriles

Traditional methods for synthesizing benzonitriles often involve harsh conditions, toxic reagents like metal cyanides, and the generation of significant waste. researchgate.net Emerging green chemistry approaches seek to overcome these limitations through innovative catalytic systems and reaction media.

One promising strategy involves the use of ionic liquids in the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride. rsc.orgrsc.orgsemanticscholar.org This method avoids the use of metal salt catalysts and the release of inorganic acids. researchgate.net The ionic liquid can function as a co-solvent, catalyst, and phase-separation agent, simplifying the purification process and allowing for its recovery and reuse. rsc.org Research has demonstrated that using a specific hydroxylamine ionic liquid salt can lead to 100% benzaldehyde conversion and 100% benzonitrile yield under optimized conditions. rsc.org

Another approach focuses on heterogeneous catalysis. For instance, the gas-phase ammoxidation of p-nitrotoluene to p-nitrobenzonitrile has been investigated using vanadium phosphate (B84403) (VPO) catalysts. rsc.org This method represents a more environmentally friendly route by employing a heterogeneous catalyst that can be easily separated from the reaction mixture. rsc.org

Detailed findings from a study on ionic liquid-based benzonitrile synthesis are presented below:

Catalyst/Solvent SystemReactantsTemperature (°C)Time (h)Conversion/Yield (%)Reference
Ionic Liquid [HSO3-b-Py]·HSO4Benzaldehyde, (NH2OH)2·[HSO3-b-Py]·HSO41202100% Conversion, 100% Yield rsc.org
Fe3O4-CTAB NPs in DMFBenzaldehyde, NH2OH·HCl80-90197% Yield rsc.orgsemanticscholar.org

This table showcases the efficiency of modern catalytic systems in benzonitrile synthesis, highlighting high yields and milder reaction conditions compared to traditional methods.

Green Synthesis of Cyclopropylamines

The synthesis of cyclopropylamine, a key structural motif in many pharmaceuticals and agrochemicals, has also been a focus of green chemistry innovation. longdom.orggoogle.com Conventional routes can be long and may produce significant amounts of waste, such as salty wastewater from the Hofmann degradation process. globethesis.com

Greener modifications to the traditional synthesis from γ-butyrolactone have been developed. These include replacing thionyl chloride with HCl for the ring-cleavage step to improve atom economy and eliminate sulfur dioxide emissions. globethesis.com Furthermore, implementing water-recycling techniques in the Hofmann degradation step can reduce wastewater by up to 40%. globethesis.com Solvent-free conditions for the ammonolysis of methyl cyclopropanecarboxylate (B1236923) not only reduce solvent waste but also decrease the required catalyst dosage by 50%. globethesis.com

Biocatalysis is another rapidly advancing area for the green synthesis of cyclopropane derivatives. longdom.orglongdom.org Engineered enzymes, such as myoglobin (B1173299) variants and cytochrome P450s, can catalyze stereoselective cyclopropanation reactions, providing access to optically pure cyclopropanes which are valuable precursors for chiral cyclopropylamines. nih.gov These biocatalytic methods operate under mild, aqueous conditions and offer high enantioselectivity. nih.govnih.gov

Recent research has also explored electrochemistry as a sustainable tool. An electro-induced Hofmann rearrangement has been shown to produce cyclopropylamines, avoiding the need for highly corrosive and toxic halogens by using NaBr as a promoter. researchgate.net This electro-organic process represents a green alternative by using electricity to drive the reaction at room temperature and normal pressure. researchgate.net

The table below summarizes key findings in green cyclopropylamine synthesis methodologies:

MethodKey ImprovementOutcomeReference
Modified Conventional RouteReplacement of thionyl chloride with HClImproved atom economy, no SO2 emission globethesis.com
Modified Conventional RouteWater recycling in Hofmann degradation40% reduction in wastewater globethesis.com
Modified Conventional RouteSolvent-free catalytic ammonolysis50% reduction in catalyst, no solvent waste globethesis.com
BiocatalysisUse of engineered myoglobin variantsHigh enantiomeric excess (up to 99% ee) for cyclopropane precursors nih.gov
Electro-synthesisElectro-induced Hofmann rearrangementAvoids use of toxic halogens, sustainable activation researchgate.net

This table illustrates various green chemistry strategies being applied to the synthesis of cyclopropylamine, emphasizing waste reduction, improved safety, and the use of sustainable technologies.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of C-N Bond Formation

The primary mechanistic route for the synthesis of 3-(Cyclopropylamino)-4-nitrobenzonitrile is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing potent electron-withdrawing groups. wikipedia.orglibretexts.org

The SNAr mechanism is typically a two-step process, also known as an addition-elimination pathway. byjus.comnumberanalytics.com The reaction is initiated by the attack of a nucleophile on the carbon atom of the aromatic ring that is bonded to the leaving group. libretexts.org This initial step is generally the rate-determining step of the reaction. nih.gov The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the subsequent, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final substituted product. numberanalytics.comnih.gov

The presence of strong electron-withdrawing groups on the aromatic ring is crucial for the SNAr reaction to proceed efficiently. byjus.comnumberanalytics.com The nitro group (-NO₂) is one of the most powerful activating groups for this type of reaction. wikipedia.orglibretexts.org Electron-withdrawing groups activate the ring towards nucleophilic attack by reducing its electron density. libretexts.org

For the formation of this compound from a precursor like 3-fluoro-4-nitrobenzonitrile (B1304139), the nitro group is positioned para to the site of nucleophilic attack (the carbon bearing the fluorine leaving group). This specific positioning is critical because it allows the nitro group to stabilize the negative charge of the intermediate carbanion through resonance. youtube.comlibretexts.org The negative charge can be delocalized onto the oxygen atoms of the nitro group, which significantly stabilizes the intermediate and facilitates its formation. wikipedia.orgyoutube.com This stabilization is most effective when the activating group is in the ortho or para position relative to the leaving group; a meta positioning does not allow for such resonance stabilization and is therefore not effective in activating the ring. libretexts.orgyoutube.comlibretexts.org

A key feature of the SNAr mechanism is the formation of a distinct reaction intermediate known as a Meisenheimer complex. youtube.comwikipedia.org This complex is a 1:1 adduct formed between the electron-deficient aromatic compound and the nucleophile. wikipedia.org In the synthesis of this compound, the attack of cyclopropylamine (B47189) on the carbon atom bearing the leaving group leads to a tetrahedral sp³-hybridized carbon and disrupts the aromaticity of the ring. wikipedia.org

The resulting anionic sigma complex (σ-complex) is stabilized by the delocalization of the negative charge across the aromatic system and, most importantly, onto the electron-withdrawing nitro and nitrile groups. wikipedia.orgnumberanalytics.com The resonance structures show the negative charge residing on the ortho and para positions relative to the point of attack, which allows for direct delocalization into the nitro group. youtube.com This resonance stabilization is the primary reason why electron-withdrawing groups are essential for the reaction. numberanalytics.com The Meisenheimer complex exists as a true intermediate in a two-step mechanism, from which the subsequent elimination of the leaving group leads to the final product. frontiersin.org

The kinetics of SNAr reactions involving amines and nitro-substituted aromatic compounds have been extensively studied to elucidate mechanistic details. rsc.orgrsc.org These reactions are often monitored spectrophotometrically, and under pseudo-first-order conditions (with a large excess of the amine), the rate of the reaction can be determined. frontiersin.orgnih.gov The reaction mechanism can sometimes be complex, potentially involving steps like rate-limiting proton transfer from zwitterionic intermediates, especially when primary or secondary amines are used as nucleophiles. rsc.orgrsc.org

For instance, studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various biothiols have been used to determine kinetic parameters and elucidate reaction mechanisms through Brönsted-type plots. nih.gov Similarly, computational chemistry has been employed to estimate activation energies for related SNAr reactions. In the reaction of 4-nitrobenzonitrile (B1214597) with methoxide, the activation energy for the nucleophilic addition step at the C4 position was calculated to be relatively low, at 2.59 kcal/mol, while a subsequent step involving the displacement of the nitro group from an intermediate had a calculated activation energy of 5.59 kcal/mol. wuxiapptec.comwuxiapptec.com

The table below presents representative kinetic data for SNAr reactions involving amine nucleophiles and activated aromatic substrates to provide context for the reactivity expected in the synthesis of this compound.

Kinetics of Amine Reactions with Nitro-substituted Arenes

Bronsted-Type Plots and Transition State Characterization

The Brønsted coefficient, α, is particularly informative. A value of α close to 1 suggests that the transition state is structurally and electronically very similar to the products, with a large degree of bond formation or cleavage. Conversely, an α value near 0 indicates a transition state that resembles the reactants. For a reaction involving this compound, such as a nucleophilic aromatic substitution, a Brønsted-type analysis could elucidate the degree of proton transfer in the transition state.

Kinetic studies on the reactions of various cyclic secondary amines with electron-deficient aromatic compounds have provided evidence for cyclic transition-state structures in some cases. researchgate.net This type of analysis, if applied to reactions of this compound, could reveal detailed information about the charge distribution and geometry of the transition state. For instance, in a nucleophilic aromatic substitution reaction, the analysis could help determine the extent of C-N bond formation and C-X bond cleavage (where X is the leaving group) at the transition state.

Intrinsic Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, a three-membered ring, is a unique functional group that imparts distinct reactivity to the molecule due to its inherent ring strain.

The carbon-carbon bonds in a cyclopropane (B1198618) ring are forced into a 60° angle, a significant deviation from the ideal 109.5° tetrahedral angle. chemistrysteps.compharmaguideline.com This deviation results in substantial angle strain and torsional strain, making the ring susceptible to opening under certain conditions. chemistrysteps.comwikipedia.org The high ring strain elevates the heat of combustion for small rings like cyclopropane. wikipedia.org The instability caused by this strain makes cyclopropane more reactive than other alkanes. pharmaguideline.comwikipedia.org This inherent strain energy can accelerate the rates of reactions that lead to the opening of the ring. wikipedia.org

In the context of this compound, the cyclopropyl group can undergo ring-opening reactions, particularly under radical or oxidative conditions. beilstein-journals.org For example, the addition of a radical to a double bond adjacent to a cyclopropyl group can lead to the formation of a cyclopropyl-substituted carbon radical, which can then undergo ring-opening to generate a more stable alkyl radical. beilstein-journals.org While the aromatic ring in this compound is generally stable, reactions involving the cyclopropylamino group could potentially be influenced by this ring strain. The strain of the cyclopropane ring makes cyclopropylamine a valuable intermediate in various chemical syntheses. longdom.org

PropertyValue
C-C-C Bond Angle60°
Ideal Tetrahedral Angle109.5°
Ring Strain Energy (Cyclopropane)~27.5 kcal/mol

Isomerization of cyclopropane-containing molecules has been a subject of interest for many years. acs.org While simple cyclopropane itself can isomerize to propene, this typically requires high temperatures. rsc.org For substituted cyclopropanes, such as the cyclopropylamino group in the title compound, cis/trans isomerization can be a relevant process. This type of isomerization involves the interconversion of stereoisomers.

Catalyst-controlled isomerizations of cyclopropanes under milder conditions are an area of active research. acs.org For instance, the isomerization of cyclopropanols has been achieved using silver(I) catalysis, allowing for the conversion of cis isomers to the more stable trans isomers. acs.org Although this specific example does not directly involve a cyclopropylamine, it demonstrates the feasibility of such isomerizations. In the case of this compound, any reaction that proceeds via a radical or cationic intermediate at the cyclopropyl group could potentially lead to isomerization, although specific studies on this compound are not available in the provided results. Theoretical and experimental studies have shown that the parent cyclopropyl cation is highly unstable and readily undergoes ring-opening to the allyl cation. nih.gov

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations.

The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, is a fundamental process in organic chemistry. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com The reaction can be promoted by either basic or acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the nitrile carbon, breaking the carbon-nitrogen triple bond. Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by weaker nucleophiles.

A common example of nucleophilic addition to a nitrile is the formation of a cyanohydrin from the reaction of a cyanide ion with an aldehyde or ketone. libretexts.org While this compound is not an aldehyde or ketone, the principle of nucleophilic addition to the nitrile group remains the same. For instance, Grignard reagents can add to nitriles to form imines, which can then be hydrolyzed to ketones or reduced to primary amines. wikipedia.org

The nitrile group can participate in cycloaddition reactions, most notably the [2+3] cycloaddition with azides to form tetrazoles. acs.orgnih.govresearchgate.net This reaction is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.netyoutube.com The reaction can be carried out with sodium azide (B81097), often in the presence of a Lewis acid or a Brønsted acid to activate the nitrile. youtube.com

Reactivity of the Nitro Group

Chemoselective Reduction Strategies to the Amino Group

The conversion of the nitro group in this compound to an amino group is a synthetically valuable transformation. However, the presence of other reducible functional groups, namely the nitrile (-CN) and the cyclopropylamino moieties, necessitates the use of chemoselective reduction methods. The goal is to selectively reduce the nitro group without affecting the other functionalities.

Several strategies have been developed for the chemoselective reduction of aromatic nitro compounds, which can be broadly categorized into catalytic hydrogenation and chemical reduction methods.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. The choice of catalyst and reaction conditions is critical to ensure chemoselectivity.

Palladium on Carbon (Pd/C): This is a common catalyst for nitro group reductions. In the context of molecules containing nitriles, catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) as the hydrogen source has been shown to be effective. This method often proceeds under mild conditions and can selectively reduce the nitro group while preserving the nitrile. rsc.orglookchem.com

Bimetallic Nanoparticles: Bimetallic catalysts, such as copper/nickel (Cu/Ni) nanoparticles, have demonstrated high catalytic activity and selectivity in the hydrogenation of substituted nitroarenes. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline was successfully achieved with high selectivity using a bimetallic Cu-Ni catalyst. rsc.org This suggests that similar catalytic systems could be effective for the reduction of this compound.

Chemical Reduction: Various chemical reagents can achieve the selective reduction of nitro groups.

Metal-based Reagents: A mild transition-metal- and photosensitizer-free photoredox system using a combination of NaI and PPh₃ has been reported for the highly selective reduction of nitroarenes, tolerating functional groups such as halogens, aldehydes, ketones, carboxyls, and cyano groups. organic-chemistry.org

Fe/CaCl₂ System: An efficient Fe/CaCl₂ system enables the reduction of nitroarenes via catalytic transfer hydrogenation. This method is noted for its tolerance of sensitive functional groups, including nitriles. organic-chemistry.org

Trichlorosilane (B8805176): The combination of trichlorosilane (HSiCl₃) and a tertiary amine provides a mild, metal-free method for the reduction of both aromatic and aliphatic nitro groups to amines, with a wide functional group tolerance. beilstein-journals.org

Hydroiodic Acid: Reduction of a nitro group to an amine on an aromatic ring can be achieved using 57% hydroiodic acid (HI) in the presence of hypophosphorous acid (H₃PO₂). mdpi.com

The following table summarizes various chemoselective reduction strategies applicable to nitroarenes containing other sensitive functional groups, which could be adapted for this compound.

Interactive Data Table: Chemoselective Reduction Methods for Aromatic Nitro Compounds

Reagent/CatalystHydrogen SourceKey FeaturesApplicable SubstratesRef.
Pd/CAmmonium FormateMild conditions, high selectivity(Hetero)aryl nitriles rsc.org
Fe/CaCl₂Transfer HydrogenationTolerates sensitive groupsNitroarenes with halides, carbonyls, nitriles organic-chemistry.org
NaI/PPh₃Photoredox SystemMetal-free, mildNitroarenes with halogens, aldehydes, ketones, cyano groups organic-chemistry.org
HSiCl₃/Tertiary Amine-Metal-free, wide applicabilityAromatic and aliphatic nitro compounds beilstein-journals.org
CuNi NanoparticlesH₂High activity and selectivitySubstituted nitroarenes rsc.org
HI/H₃PO₂-Convenient and generally applicableo-Nitrophenols mdpi.com

Electron-Withdrawing Effects on Molecular Reactivity

The presence of both a nitro (-NO₂) and a cyano (-CN) group on the benzene (B151609) ring of this compound has a profound impact on its chemical reactivity. Both of these groups are potent electron-withdrawing groups, acting through a combination of inductive and resonance effects.

Inductive Effect (-I): Both the nitrogen atom in the nitro group and the sp-hybridized carbon atom in the cyano group are more electronegative than the carbon atoms of the benzene ring. This leads to a withdrawal of electron density from the ring through the sigma bonds. tandfonline.comlibretexts.org

Resonance Effect (-M or -R): Both the nitro and cyano groups can delocalize the pi-electrons of the aromatic ring onto themselves through resonance. This effect further depletes the electron density of the benzene ring, creating partial positive charges at the ortho and para positions relative to these groups. tandfonline.comlibretexts.org

The combined electron-withdrawing effects of the nitro and cyano groups significantly deactivate the aromatic ring towards electrophilic aromatic substitution reactions. Electrophiles, which are electron-seeking species, will be less attracted to the electron-deficient aromatic ring. rsc.org

Conversely, this pronounced electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) . For a nucleophilic attack to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. libretexts.orgaskfilo.com In the case of this compound, the nitro and cyano groups stabilize the negative charge that develops in the Meisenheimer complex intermediate formed during a nucleophilic attack. askfilo.com The stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. libretexts.org

The table below summarizes the electronic effects of the substituents in this compound.

Interactive Data Table: Electronic Effects of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
-NO₂Electron-withdrawing (-I)Electron-withdrawing (-M)Strong deactivation
-CNElectron-withdrawing (-I)Electron-withdrawing (-M)Strong deactivation
-NH-cyclopropylElectron-withdrawing (-I)Electron-donating (+M)Activation (overall deactivating due to other groups)

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-(cyclopropylamino)-4-nitrobenzonitrile. Through various NMR experiments, it is possible to map the connectivity of atoms, probe their chemical environments, and infer spatial arrangements.

The ¹H NMR spectrum of this compound is expected to provide key information for structural confirmation. The spectrum would be characterized by distinct signals corresponding to the aromatic protons, the N-H proton of the amino group, and the protons of the cyclopropyl (B3062369) ring.

The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect a doublet for the proton at position 5, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 2. The chemical shifts would be influenced by the electron-withdrawing nitro and cyano groups, and the electron-donating cyclopropylamino group.

The cyclopropyl group protons would present as a set of complex multiplets in the aliphatic region of the spectrum. The methine proton attached to the nitrogen would be distinct from the four diastereotopic methylene (B1212753) protons. Analysis of the coupling constants between these protons would be crucial for confirming the rigid, strained ring structure. The N-H proton would likely appear as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

Conformational analysis, particularly regarding the orientation of the cyclopropyl group relative to the plane of the benzene ring, could be investigated using Nuclear Overhauser Effect (NOE) experiments.

Table 1: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic H-27.0 - 7.5d
Aromatic H-57.8 - 8.2d
Aromatic H-67.2 - 7.6dd
N-H5.0 - 7.0br s
Cyclopropyl CH2.5 - 3.0m
Cyclopropyl CH₂0.5 - 1.5m

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to each unique carbon atom in the structure.

The carbon atom of the nitrile group (C≡N) is expected to appear in the 115-120 ppm range. The six aromatic carbons would resonate between approximately 110 and 150 ppm. The carbon atom attached to the nitro group (C4) would be significantly downfield due to the strong deshielding effect of the nitro group. Conversely, the carbon attached to the amino group (C3) would be shifted upfield. The remaining aromatic carbons (C1, C2, C5, C6) would have chemical shifts determined by the combined electronic effects of the substituents. The cyclopropyl carbons would appear in the upfield region of the spectrum, typically between 0 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon AssignmentPredicted Chemical Shift (ppm)
C1~125
C2~115
C3~140
C4~145
C5~120
C6~130
CN~118
Cyclopropyl CH20 - 30
Cyclopropyl CH₂5 - 15

Note: These are predicted values and actual experimental values may vary.

¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atoms. The spectrum for this compound would show three distinct signals: one for the nitrile nitrogen, one for the amino nitrogen, and one for the nitro group nitrogen. The chemical shifts of these nuclei are highly sensitive to hybridization and oxidation state. The nitro group nitrogen would appear at a significantly different chemical shift compared to the sp-hybridized nitrile nitrogen and the sp²-hybridized amino nitrogen, providing unambiguous confirmation of these functional groups.

Two-dimensional NMR techniques are essential for the definitive assignment of the ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. It would confirm the connectivity within the aromatic spin system and within the cyclopropyl ring. For instance, cross-peaks would be observed between adjacent aromatic protons and between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the cyclopropylamino group relative to the aromatic ring.

In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. By analyzing the chemical shifts and couplings in the ssNMR spectrum, it is possible to identify different polymorphic forms of this compound. When combined with X-ray diffraction data, a technique known as NMR crystallography can provide a highly detailed picture of the molecular and supramolecular structure in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The nitro group (NO₂) would exhibit two strong stretching vibrations, an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. The N-H stretching vibration of the secondary amine would likely appear as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl group would be seen just below 3000 cm⁻¹. The C-N stretching vibration and aromatic C=C stretching vibrations would appear in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would provide complementary information. The nitrile and nitro group vibrations are typically strong and easily identifiable in the Raman spectrum. The symmetric stretching of the nitro group and the stretching of the nitrile group are often particularly prominent.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
N-H (amine)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C≡N (nitrile)Stretch2220 - 2240
C=C (aromatic)Stretch1450 - 1600
NO₂ (nitro)Asymmetric Stretch1500 - 1550
NO₂ (nitro)Symmetric Stretch1330 - 1370
C-NStretch1250 - 1350

Fourier Transform Infrared (FT-IR) Spectral Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, several characteristic absorption bands are expected.

The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ range and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds. orgchemboulder.comspectroscopyonline.com The carbon-nitrogen triple bond of the nitrile group (C≡N) gives rise to a sharp, medium-to-strong absorption band in the 2240-2220 cm⁻¹ region for aromatic nitriles. spectroscopyonline.com

The secondary amine (N-H) linkage is characterized by a stretching vibration in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bonds of the cyclopropyl group will show aliphatic stretching vibrations just below 3000 cm⁻¹. The aromatic ring itself will produce characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. orientjchem.org

FT-Raman Spectroscopy for Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in molecular polarizability are Raman-active. Symmetric vibrations and bonds with less polarity tend to produce stronger Raman signals.

For this compound, the symmetric stretching vibration of the NO₂ group and the C≡N stretching vibration are expected to be strong in the Raman spectrum. researchgate.net The breathing modes of the benzene ring, which involve the symmetric expansion and contraction of the ring, are also characteristically strong in Raman spectra and typically appear in the 780-880 cm⁻¹ range for para-substituted benzenes. orientjchem.org The vibrations associated with the cyclopropyl ring's carbon framework would also be readily observable.

Detailed Vibrational Assignment and Analysis

A detailed assignment of the vibrational modes requires correlating the experimental data from both FT-IR and FT-Raman spectra. Often, these experimental findings are supported by quantum chemical calculations, such as those using Density Functional Theory (DFT), to predict vibrational wavenumbers and aid in their assignment. indexcopernicus.comnih.gov

The table below provides a predictive assignment for the key functional groups of this compound, based on typical frequency ranges.

Interactive Data Table: Predicted Vibrational Assignments

Functional GroupVibrational ModeExpected FT-IR Wavenumber (cm⁻¹)Expected FT-Raman Activity
N-H (Amine)Stretching3300 - 3500 (Medium)Weak
Aromatic C-HStretching3000 - 3100 (Medium)Strong
Aliphatic C-H (Cyclopropyl)Stretching2850 - 3000 (Medium)Strong
C≡N (Nitrile)Stretching2220 - 2240 (Sharp, Strong)Strong
C=C (Aromatic Ring)Stretching1450 - 1600 (Variable)Strong
NO₂ (Nitro)Asymmetric Stretch1475 - 1550 (Strong)Medium
NO₂ (Nitro)Symmetric Stretch1290 - 1360 (Strong)Strong
C-N (Amine)Stretching1250 - 1350 (Medium)Medium
NO₂ (Nitro)Scissoring Bend835 - 890 (Medium)Weak

Conformational Analysis and Intermolecular Interactions via Vibrational Modes

The vibrational spectra can also provide insights into the compound's conformational isomers and the presence of intermolecular interactions. For this compound, rotation around the C-N bond connecting the cyclopropylamine (B47189) group to the benzene ring can lead to different stable conformations (rotamers). These conformers may exhibit subtle differences in their vibrational frequencies, which could be detected through high-resolution spectroscopic measurements or computational modeling. iu.edu.sa

Furthermore, the presence of the N-H group allows for the formation of intermolecular hydrogen bonds. Hydrogen bonding typically causes a broadening and a shift to lower wavenumbers of the N-H stretching band in the FT-IR spectrum. The extent of this shift can provide information about the strength and nature of these interactions in the solid state or in solution. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. researchgate.net

The molecular formula for this compound is C₁₀H₉N₃O₂. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. sisweb.com An experimental HRMS measurement yielding a mass that matches this theoretical value within a narrow tolerance (typically <5 ppm) confirms the molecular formula. researchgate.net

Interactive Data Table: HRMS Data

ParameterValue
Molecular FormulaC₁₀H₉N₃O₂
Theoretical Monoisotopic Mass ([M])203.0695 u
Theoretical Mass of Protonated Ion ([M+H]⁺)204.0773 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the compound's fragmentation pathways.

For this compound, the protonated molecular ion ([M+H]⁺, m/z 204.0773) would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to characteristic fragment ions. Plausible fragmentation pathways for aromatic nitro compounds often involve the loss of parts of the nitro group, such as NO (30 u) or NO₂ (46 u). nih.govyoutube.com Additionally, cleavage of the bond between the ring and the amino group or fragmentation of the cyclopropyl ring itself could occur. libretexts.orgacs.org

A proposed fragmentation pathway could include:

Loss of NO₂: A primary fragmentation could be the neutral loss of the nitro group, leading to a fragment ion at m/z 158.

Loss of NO: Loss of a nitric oxide radical from the molecular ion could produce a fragment at m/z 174.

Cleavage of the Cyclopropyl Group: Fragmentation could involve the loss of the cyclopropyl group (C₃H₅), resulting in a fragment ion.

Loss of HCN: The benzonitrile (B105546) structure could lead to the loss of neutral hydrogen cyanide (27 u) from subsequent fragments.

Analyzing the masses of these product ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its constituent parts.

X-ray Crystallography

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. creative-biostructure.com For a compound like this compound, this method can provide precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which is crucial for understanding its chemical and physical properties. carleton.edu

The prerequisite for any X-ray crystallographic analysis is the availability of a high-quality single crystal. rochester.edu Growing such crystals from small organic molecules often requires careful experimentation with various techniques to achieve the supersaturation needed for crystallization to occur without rapid precipitation. mit.edu Common methodologies include:

Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent to form a nearly saturated solution. mit.edu The container is loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. ufl.edu

Slow Cooling: This technique relies on the principle that the solubility of many compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly and undisturbed. mit.eduuni-marburg.de Placing the solution in a Dewar flask with hot water can facilitate a gradual cooling process. mit.edu

Vapor Diffusion: This is a highly successful method for growing high-quality crystals. ufl.edu The compound is dissolved in a solvent in which it is readily soluble, and this solution is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that holds a larger volume of a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. ufl.edu The anti-solvent slowly diffuses in the vapor phase into the solution, reducing the solute's solubility and inducing crystallization. ufl.edu

Liquid-Liquid Diffusion: Similar to vapor diffusion, this method uses a binary solvent system. mit.edu A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as the anti-solvent slowly diffuses into the solution. mit.edu

Sublimation: For compounds that are sufficiently volatile, sublimation can be used to grow crystals. The solid compound is heated under vacuum, causing it to transition directly into the gas phase. The vapor then crystallizes on a cooled surface (a "cold finger"), often yielding very pure, solvent-free crystals. ufl.edu

Table 2: Comparison of Crystal Growth Methodologies
MethodPrincipleCommon Solvents/ConditionsAdvantages
Slow EvaporationConcentration increase via solvent removalVolatile solvents (e.g., Dichloromethane, Acetone)Simple to set up
Slow CoolingSolubility decrease with temperatureSolvents with a high temperature coefficient of solubility (e.g., Toluene, Ethanol)Effective for moderately soluble compounds
Vapor DiffusionSolubility decrease via anti-solvent diffusionSolvent: THF, Chloroform; Anti-solvent: Hexane, Diethyl etherHigh success rate for quality crystals
SublimationPhase transition from solid to gas to solidHeating under vacuumYields highly pure, solvent-free crystals

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. rsc.org The crystal is exposed to a monochromatic X-ray beam (commonly Mo-Kα or Cu-Kα radiation), and the resulting diffraction pattern is recorded by a detector as the crystal is rotated. carleton.edu

The data collection process involves several steps:

Unit Cell Determination: A series of diffraction images are collected to locate the positions of diffraction spots. These spots are then indexed to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice. carleton.edu

Data Collection Strategy: A strategy is devised to collect a complete dataset, measuring the intensities of thousands of unique reflections by rotating the crystal through a range of angles. carleton.edu

Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. An absorption correction is also applied. rsc.org

After data collection and reduction, the crystal structure is solved and refined:

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. For small molecules, "direct methods" are typically successful. rsc.org This process yields an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method. rsc.org In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factor amplitudes (from the experiment) and the calculated ones (from the model). creative-biostructure.com Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions. rsc.org The quality of the final structure is assessed using metrics like the R-factor.

Table 3: Representative Crystal Data and Structure Refinement Parameters (based on 3-Nitrobenzonitrile) researchgate.net
ParameterValue
Empirical Formula C7H4N2O2
Formula Weight 148.12
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21
Unit Cell Dimensions a = 3.8291 (3) Å, b = 6.97307 (5) Å, c = 12.4938 (9) Å α = 90°, β = 97.1579 (8)°, γ = 90°
Volume 331.43 (4) Å3
Z (Molecules per unit cell) 2
Reflections Collected / Unique 10190 / 1360
Final R indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.092
Data / Restraints / Parameters 1360 / 1 / 101

The refined crystal structure provides a precise three-dimensional model of this compound in the solid state. creative-biostructure.com This model allows for the detailed analysis of intramolecular features such as bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

Beyond the individual molecule, crystallographic data reveals how molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. For aromatic compounds containing polar functional groups, such as the nitro and nitrile groups in this compound, several types of interactions are expected to be significant:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of one another, an interaction driven by electrostatic and van der Waals forces. In the crystal structure of 3-nitrobenzonitrile, for example, aromatic π-π stacking leads to the formation of molecular stacks. nih.gov

Dipole-Dipole Interactions: The polar nitro (NO₂) and nitrile (C≡N) groups create significant molecular dipoles, leading to electrostatic interactions that influence molecular orientation in the crystal.

C-H···π Interactions: Weak hydrogen bonds can form between C-H bonds (from the cyclopropyl or phenyl groups) and the electron-rich π-system of an adjacent aromatic ring. nih.gov

Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and polymorphism.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a critical role in determining the crystal structures of organic molecules. nih.gov The molecule this compound contains one classical hydrogen bond donor: the secondary amine group (N-H). It also possesses several potential hydrogen bond acceptor sites: the two oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. rsc.org

The analysis of the crystal structure would focus on identifying and characterizing the hydrogen bonds that form the supramolecular architecture. nih.gov This involves:

Identification: Potential hydrogen bonds are identified based on geometric criteria. A hydrogen bond D-H···A (where D is the donor and A is the acceptor) is typically defined by specific distance (e.g., H···A distance < 3.0 Å) and angle (e.g., D-H···A angle > 120°) parameters. nih.gov

For this compound, it is plausible that the N-H group forms hydrogen bonds with the highly electronegative oxygen atoms of the nitro group on an adjacent molecule (N-H···O). Less commonly, the nitrile nitrogen can also act as a hydrogen bond acceptor (N-H···N). nih.govrsc.org The specific network formed would depend on the steric and electronic factors that favor one interaction over others, ultimately dictating the crystal packing.

Table 4: Potential Hydrogen Bond Interactions in this compound
Donor (D-H)Acceptor (A)Interaction TypePotential Motif
N-H (amine)O (nitro)N-H···OForms dimers or chains
N-H (amine)N (nitrile)N-H···NForms chains
C-H (phenyl/cyclopropyl)O (nitro)C-H···OContributes to overall packing stability
C-H (phenyl/cyclopropyl)N (nitrile)C-H···NContributes to overall packing stability

Theoretical and Computational Chemistry of 3 Cyclopropylamino 4 Nitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic level.

Density Functional Theory (DFT) Studies for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the ground state geometry. This optimization is crucial as it provides the most stable conformation of the molecule, which is the basis for all further property calculations. For 3-(Cyclopropylamino)-4-nitrobenzonitrile, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set to solve the Schrödinger equation, yielding optimized bond lengths, bond angles, and dihedral angles.

Ab Initio Calculations for Electronic Structure

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure of a molecule. For this compound, ab initio calculations would be employed to determine properties like electron distribution, molecular orbital energies, and ionization potential.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets (e.g., 6-311++G(d,p)) provide more accurate results but are computationally more expensive. The selection of an appropriate basis set involves a trade-off between the desired accuracy and the computational cost, which is particularly important for larger molecules.

Molecular Orbital and Electronic Property Analysis

The analysis of molecular orbitals and electronic properties provides insights into the chemical behavior and reactivity of a molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energy Calculations and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, these calculations would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack and would characterize the intramolecular charge transfer that occurs upon electronic excitation.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bonding Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule. It provides a localized picture of the bonding and allows for the quantification of intramolecular interactions, such as hyperconjugation and charge delocalization. An NBO analysis of this compound would provide a detailed understanding of the delocalization of electron density from the cyclopropylamino group to the nitrobenzonitrile moiety, which is crucial for understanding its electronic properties and stability.

Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound would involve calculating the electrostatic potential at the molecule's surface. This analysis helps in identifying the electrophilic and nucleophilic sites. Typically, regions with negative potential (colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as around the nitro group and the nitrile nitrogen. Regions with positive potential (colored blue) would highlight electron-deficient areas, like the hydrogen atoms of the cyclopropylamino group, which are prone to nucleophilic attack. This information is crucial for understanding intermolecular interactions and predicting chemical reactivity.

Prediction of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts

Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound would be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. By comparing these predicted values with experimental data (if available), the molecular structure could be confirmed. The results would typically be presented in a table comparing calculated and experimental shifts.

Calculation of Vibrational Frequencies and IR/Raman Intensities

This section would involve the computational modeling of the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in the IR and Raman spectra. These theoretical spectra are valuable for assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the C≡N, NO₂, and N-H groups, as well as the various vibrations of the benzene (B151609) ring and cyclopropyl (B3062369) group. The calculated intensities would help in predicting the appearance of the experimental spectra.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to explore the conformational flexibility of the cyclopropylamino group and its orientation relative to the benzene ring. These simulations would provide a dynamic picture of the molecule's behavior over time, revealing the most stable conformations and the energy barriers between them. Furthermore, MD simulations of the compound in a condensed phase (e.g., in a solvent or a crystal) would offer insights into the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its macroscopic properties.

Synthetic Applications and Derivatization Strategies of 3 Cyclopropylamino 4 Nitrobenzonitrile

Nitro Group Transformations

The nitro group in 3-(Cyclopropylamino)-4-nitrobenzonitrile is a key site for chemical manipulation, primarily through reduction to an amino group, which then opens up a wide array of subsequent derivatization reactions.

Chemoselective Reduction to 3-Amino-4-(cyclopropylamino)benzonitrile

The selective reduction of the nitro group in the presence of a nitrile is a crucial transformation. Various methods have been developed for the chemoselective reduction of aromatic nitro compounds that are applicable to this compound. organic-chemistry.org These methods often employ metal-based reducing agents under conditions that leave the nitrile group intact.

Commonly used reagents for this purpose include tin(II) chloride (SnCl₂), and iron powder in the presence of an acid or an ammonium (B1175870) salt (e.g., Fe/NH₄Cl). researchgate.netscispace.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also be employed, though careful control of reaction conditions is necessary to prevent the reduction of the nitrile group. rsc.org The choice of reducing agent and conditions can be tailored to achieve high yields of the desired product, 3-Amino-4-(cyclopropylamino)benzonitrile.

Table 1: Reagents for Chemoselective Nitro Group Reduction

Reagent/System Conditions Selectivity
Fe/NH₄Cl Aqueous alcohol, reflux High for nitro over nitrile
SnCl₂·2H₂O Ethanol, reflux Good for nitro reduction
Catalytic Hydrogenation (e.g., Pd/C) H₂ gas, controlled pressure and temperature Can be selective with careful optimization

Subsequent Reactions of the Amino Group (e.g., diazotization, acylation, amide formation)

The resulting 3-Amino-4-(cyclopropylamino)benzonitrile is a versatile intermediate. The newly formed primary amino group can undergo a variety of reactions to introduce further functionality.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org This diazonium salt can then be subjected to a range of Sandmeyer-type reactions to introduce halides (Cl, Br), cyano, or hydroxyl groups. wikipedia.orgorganic-chemistry.orgnih.gov

Acylation: The amino group can be readily acylated using acylating agents such as acetic anhydride (B1165640) or benzoyl chloride in the presence of a base. nih.govresearchgate.net This reaction forms the corresponding amide, which can alter the electronic properties and steric bulk of the molecule.

Amide Formation: The amino group can also be coupled with carboxylic acids using standard peptide coupling reagents to form more complex amide structures. nih.govnih.gov

Nitrile Group Transformations

The nitrile group of this compound is another valuable handle for synthetic modifications, allowing for its conversion into other important functional groups or its participation in cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.org

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl), which leads to the formation of the corresponding carboxylic acid. arkat-usa.org

Base-catalyzed hydrolysis with an aqueous base (e.g., NaOH or KOH) initially forms the amide, which can be isolated under controlled conditions. rsc.org More vigorous basic hydrolysis will further convert the amide to the carboxylate salt, which can then be acidified to yield the carboxylic acid. researchgate.net

Table 2: Conditions for Nitrile Hydrolysis

Product Conditions
Carboxylic Acid Strong aqueous acid (e.g., H₂SO₄, HCl), heat

Cycloaddition Reactions to Form Heterocycles (e.g., Tetrazoles)

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. nih.gov This reaction is typically carried out by treating the nitrile with sodium azide (B81097) in the presence of a Lewis acid or a Brønsted acid. researchgate.netresearchgate.net The resulting tetrazole ring is a common bioisostere for a carboxylic acid group in medicinal chemistry. The reaction of this compound with sodium azide would yield the corresponding 5-substituted 1H-tetrazole. researchgate.netnih.gov

Transformations Involving the Cyclopropylamino Moiety

The cyclopropylamino group, while generally stable, can undergo specific transformations, particularly under oxidative or strongly acidic conditions.

Research on N-cyclopropylanilines has shown that the cyclopropyl (B3062369) group can be susceptible to ring-opening reactions. beilstein-journals.org This can occur through single-electron transfer (SET) oxidation, leading to the formation of a radical cation that undergoes ring cleavage. nih.govresearchgate.net The specific products of such reactions can vary depending on the reaction conditions and the presence of other reagents.

Additionally, N-dealkylation of the cyclopropyl group is a possible transformation, particularly under enzymatic or strong oxidative conditions, which would lead to the corresponding aniline (B41778) derivative. nih.govsemanticscholar.org The stability of the cyclopropylamino group is an important consideration when planning synthetic routes involving harsh reagents.

Table 3: Mentioned Compounds

Compound Name
This compound
3-Amino-4-(cyclopropylamino)benzonitrile
Acetic anhydride
Benzoyl chloride
Iron
Palladium on carbon
Platinum oxide
Sodium azide
Sodium nitrite

N-Functionalization and Derivatization (e.g., N-alkylation, N-arylation)

The secondary amine of this compound is a key site for molecular elaboration through N-functionalization. Standard synthetic protocols can be employed to introduce a wide variety of substituents, thereby modulating the molecule's steric and electronic properties.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or other electrophilic alkylating agents. nih.gov Sustainable methods, such as using propylene (B89431) carbonate as both a green solvent and reagent, have been developed for the N-alkylation of heterocyclic compounds, showcasing modern approaches to these transformations. nih.gov While direct examples on this compound are not detailed, the general reactivity of secondary amines suggests that reactions with reagents like alkyl bromides or iodides in the presence of a non-nucleophilic base would proceed efficiently to yield the corresponding tertiary amines.

N-Arylation: Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds, and the N-arylation of cyclopropylamines has been successfully developed. nih.gov The use of highly active, air-stable palladium precatalysts allows for the coupling of cyclopropylamine (B47189) with a broad range of (hetero)aryl halides and pseudo-halides, yielding N-arylcyclopropylamines in high yields. nih.govresearchgate.net These established methods are directly applicable to this compound, enabling the synthesis of a library of N-aryl derivatives. Similarly, nickel-catalyzed protocols have emerged as effective alternatives for the N-arylation of cyclopropylamine, in some cases proceeding at room temperature. researchgate.net

Derivatization TypeReagent ClassPotential Product Structure
N-AlkylationAlkyl halides (e.g., R-Br)N-alkyl-N-cyclopropyl-4-nitro-3-aminobenzonitrile
N-ArylationAryl halides (e.g., Ar-Cl)N-aryl-N-cyclopropyl-4-nitro-3-aminobenzonitrile

Exploitation of Cyclopropyl Ring Reactivity for Further Functionalization

The cyclopropyl group, while often considered a stable bioisostere for a phenyl ring or a gem-dimethyl group, possesses inherent ring strain that can be exploited for synthetic transformations. hyphadiscovery.com Its unique electronic properties and reactivity distinguish it from simple alkyl groups.

Reactions involving the cyclopropyl ring often proceed through radical intermediates or are mediated by transition metals. nih.gov In certain biological systems and under specific chemical conditions, the cyclopropyl ring, particularly when attached to an amine, can undergo oxidative metabolism. hyphadiscovery.com This process can lead to ring-opened products, indicating the ring's susceptibility to cleavage. hyphadiscovery.com For instance, cytochrome P450-mediated oxidation of cyclopropylamines can form reactive ring-opened intermediates. hyphadiscovery.com While this is often studied in the context of drug metabolism, it highlights a potential pathway for synthetic functionalization. hyphadiscovery.com

Computational studies have suggested that an adjacent amino group can substantially accelerate the ring-opening of a cyclopropyl radical due to favorable n-σ* interactions. nih.gov This inherent reactivity can be harnessed to convert the cyclopropyl moiety into a polysubstituted acyclic alkene, providing a pathway to structurally distinct scaffolds from the same starting material. nih.gov

Reaction TypeKey FeaturePotential Outcome
Oxidative Ring OpeningCytochrome P450 metabolism or chemical oxidationFormation of reactive intermediates, acyclic structures
Radical-Mediated Ring OpeningPresence of an adjacent amino group accelerates the reactionStereoselective synthesis of polysubstituted alkenyl nitriles

Utilization as a Building Block in Complex Molecular Scaffolds

The strategic arrangement of functional groups in this compound makes it an ideal precursor for the construction of complex, polycyclic molecules, particularly those of pharmaceutical interest.

Integration into Nitrogen-Containing Heterocyclic Systems (e.g., benzimidazoles, quinolines, pyrimidines)

A common and powerful strategy involves the chemical reduction of the nitro group to an amine. This transformation converts the starting material into a derivative of o-phenylenediamine (B120857) (specifically, 4-amino-3-(cyclopropylamino)benzonitrile), which is a classic precursor for a variety of fused heterocyclic systems.

Benzimidazoles: Benzimidazoles are a prominent class of heterocycles in medicinal chemistry. nih.gov The standard synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. nih.gov The in situ generated 4-amino-3-(cyclopropylamino)benzonitrile (B3099941) can be reacted with various carboxylic acids, aldehydes, or other one-carbon synthons to yield 2-substituted benzimidazoles. nih.govmdpi.com Microwave-assisted methods can accelerate these reactions significantly. mdpi.com

Quinolines: The quinoline (B57606) core is another privileged scaffold in drug discovery. nih.gov The Friedländer synthesis is a classic method for constructing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. mdpi.com The 4-amino-3-(cyclopropylamino)benzonitrile intermediate can be further elaborated to introduce the necessary carbonyl functionality, which can then undergo intramolecular condensation to form a substituted quinoline. Specifically, compounds featuring a 4-(cyclopropylamino)-quinoline-3-carbonitrile core have been synthesized and investigated as potent enzyme inhibitors. nih.gov

Pyrimidines: Pyrimidines and their fused analogues, such as pyrano[2,3-d]pyrimidines, exhibit a wide range of biological activities. nih.govnih.gov The synthesis of these systems often involves multicomponent reactions. For example, barbituric acid can react with aldehydes and malononitrile (B47326) to form pyrano[2,3-d]pyrimidine diones. nih.gov The benzonitrile (B105546) moiety of this compound, following the reduction of the nitro group, can participate in cyclization reactions with reagents like guanidine (B92328) or urea (B33335) to form fused pyrimidine (B1678525) rings, leading to complex heterocyclic systems.

Heterocyclic SystemKey Synthetic StrategyPrecursor from this compound
Benzimidazole Reduction of nitro group, followed by condensation with a carboxylic acid/aldehyde.4-Amino-3-(cyclopropylamino)benzonitrile
Quinoline Reduction of nitro group, followed by Friedländer annulation or similar cyclization strategies.4-Amino-3-(cyclopropylamino)benzonitrile
Pyrimidine Reduction of nitro group, followed by condensation with N-C-N synthons (e.g., guanidine).4-Amino-3-(cyclopropylamino)benzonitrile

Contribution to Molecular Diversity and Structural Complexity

Molecular diversity is a cornerstone of modern drug discovery and chemical biology. nih.gov Starting materials that allow for the rapid generation of diverse and complex structures are highly valuable. This compound is an excellent example of such a scaffold.

Its value stems from the presence of multiple, orthogonally reactive functional groups:

The Secondary Amine: Allows for N-alkylation and N-arylation to explore structure-activity relationships around this position. nih.govnih.gov

The Aromatic Ring: The nitro and cyano groups activate the ring for nucleophilic aromatic substitution and provide handles for conversion into other functional groups.

The ortho-Amino/Nitro Moiety: The key feature that, upon reduction of the nitro group, unlocks access to a vast array of fused heterocyclic systems like benzimidazoles and quinolines. nih.govmdpi.com

The Cyclopropyl Ring: Acts as a rigid, three-dimensional substituent that can improve metabolic stability and binding affinity, but also possesses latent reactivity that can be used for further functionalization. hyphadiscovery.com

By systematically and combinatorially exploiting these reaction sites, chemists can generate large libraries of compounds with significant structural complexity and three-dimensionality from a single, readily accessible starting material. mdpi.com This capacity makes this compound a powerful building block for creating novel molecular entities for screening and lead optimization programs.

Conclusion and Future Research Directions

Unresolved Challenges and Opportunities in Synthesis and Derivatization

The primary challenge is the absence of a documented, optimized synthetic route to 3-(Cyclopropylamino)-4-nitrobenzonitrile. A logical starting point for future research would be the development of a robust and efficient synthesis. Nucleophilic aromatic substitution (SNAr) reactions on a suitable di-substituted benzene (B151609) precursor would be a primary avenue to explore. For instance, reacting 3-fluoro-4-nitrobenzonitrile (B1304139) with cyclopropylamine (B47189) could be a plausible approach. The optimization of reaction conditions, including solvent, temperature, and base, would be crucial to achieving a high yield and purity.

Once a reliable synthetic method is established, a significant opportunity lies in the exploration of its derivatization. The nitro group can be reduced to an amine, which would open up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems. The nitrile group also offers a handle for further reactions, such as hydrolysis to a carboxylic acid or reduction to an amine. The cyclopropylamino moiety itself could potentially be further functionalized, although it is generally more stable. The systematic exploration of these derivatization pathways could lead to a library of novel compounds with diverse properties.

Future Prospects for Spectroscopic Characterization and Computational Studies

A fundamental step following the successful synthesis of this compound will be its thorough spectroscopic characterization. This would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the molecular structure and the connectivity of the atoms. The characteristic shifts and coupling constants of the aromatic protons, the cyclopropyl (B3062369) group protons, and the amine proton would provide definitive structural proof.

Infrared (IR) Spectroscopy: IR analysis would be used to identify the key functional groups, with characteristic absorption bands expected for the N-H stretch of the secondary amine, the asymmetric and symmetric stretches of the nitro group, and the C≡N stretch of the nitrile.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. Analysis of the fragmentation pattern could provide further structural insights.

In parallel with experimental work, computational studies would offer valuable theoretical understanding of the molecule's properties. Density Functional Theory (DFT) calculations could be employed to:

Predict the optimized molecular geometry.

Calculate the theoretical vibrational frequencies to aid in the interpretation of the experimental IR spectrum.

Predict the NMR chemical shifts.

Investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which would provide insights into its reactivity and potential as an electronic material.

Potential for Further Exploration of Scaffold Applications in Advanced Organic Chemistry

The unique combination of functional groups in this compound suggests several potential applications in advanced organic chemistry that warrant future investigation. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating potential of the amino group, creates an interesting electronic profile that could be exploited in the design of:

Novel Dyes and Pigments: The push-pull electronic nature of the molecule could lead to interesting photophysical properties, making it a candidate for solvatochromic or electrochromic materials.

Building Blocks for Medicinal Chemistry: The nitrobenzonitrile scaffold is present in various biologically active molecules. The introduction of the cyclopropylamino group could modulate lipophilicity and metabolic stability, making its derivatives interesting candidates for screening in drug discovery programs.

Ligands for Coordination Chemistry: The nitrile and amino groups could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with potential catalytic or material applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Cyclopropylamino)-4-nitrobenzonitrile, and how can reaction efficiency be improved?

  • Methodology : Microwave-assisted synthesis is a high-yield approach for analogous nitrobenzonitrile derivatives. For example, 3-(2-bromophenoxy)-4-nitrobenzonitrile was synthesized in 94% yield using microwave irradiation (150–200°C, 10–15 min) with 3-fluoro-4-nitrobenzonitrile and phenols as precursors . Adjusting solvent polarity (e.g., DMF or acetonitrile) and stoichiometric ratios of cyclopropylamine to nitrobenzonitrile intermediates can optimize regioselectivity.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related compounds like 3-nitro-4-(propylamino)benzonitrile, SC-XRD confirmed bond angles (e.g., C–C = 0.003 Å) and torsion angles with an R factor of 0.051 . Complementary techniques include 1H^1 \text{H}-NMR (e.g., δ 8.05 ppm for aromatic protons in nitrobenzonitrile derivatives) and IR spectroscopy to validate functional groups like –CN (~2240 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use WGK 3-compliant practices (high water hazard) and personal protective equipment (PPE): chemically resistant gloves (nitrile), EN 166-certified safety goggles, and P2 respirators. Acute toxicity data for structurally similar 4-nitrobenzonitrile indicate risks of hepatic damage (elevated triglycerides, fatty liver alterations), necessitating fume hoods and strict exposure controls .

Advanced Research Questions

Q. How does the regiochemistry of this compound influence its reactivity in 1,3-dipolar cycloadditions?

  • Methodology : Computational studies (DFT or Hartree-Fock) combined with experimental validation can predict regioselectivity. For 4-nitrobenzonitrile oxide, cycloaddition with dipolarophiles showed preferential formation of 5-nitroisoxazoles due to electron-withdrawing –NO2_2 groups directing attack at the meta position . Apply Fukui indices or molecular electrostatic potential (MEP) maps to analyze nucleophilic/electrophilic sites on the target compound.

Q. What metabolic or toxicological pathways are associated with this compound exposure?

  • Methodology : In vitro hepatocyte assays and lipidomics can identify toxicity mechanisms. Acute intoxication by 4-nitrobenzonitrile caused triglyceride accumulation via inhibition of mitochondrial β-oxidation . For the target compound, LC-MS/MS-based metabolomics can track nitro-reduction products (e.g., amine derivatives) and cytochrome P450 interactions.

Q. How can solubility challenges during purification be addressed for this compound?

  • Methodology : Use mixed-solvent recrystallization (e.g., ethyl acetate/hexane) or column chromatography with polar stationary phases (silica gel, 60–120 mesh). For similar nitrobenzonitriles, methylene chloride:benzene (1:1) mixtures improved solubility during HPLC analysis . Adjust pH in aqueous workups to prevent premature hydrolysis of the cyclopropylamino group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.